

Ulixertinib ERK1/2 inhibition mechanism of action

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Compound Focus: Ulixertinib

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Key Experimental Evidence & Protocols

Ulixertinib's mechanism and efficacy have been validated across various preclinical models. Key experimental approaches and their outcomes are detailed below.

Experimental Context

Methodology Summary

Key Findings / Outcome Measures

| **pLGG Models (in vitro & in vivo)** [1] | • **Cell Viability:** Metabolic activity assay (384-well plates, 72h treatment). • **Pathway Modulation:** Western blot for pRSK, pERK. • **Synergy Testing:** 5x5 drug matrix design with Loewe/Bliss models. • **In Vivo:** PDX mouse models, treatment monitoring. | • IC50 in low nanomolar range for BRAF model [1]. • Synergy with MEK inhibitors (e.g., trametinib) and BH3-mimetics (e.g., navitoclax) [1]. • Significant tumor growth inhibition and increased survival in mice [1]. || **FLT3-ITD AML Models (in vitro)** [2] | • **Cell Viability/Proliferation:** MTT or similar assays. • **Apoptosis/Cell Cycle:** Flow cytometry (Annexin V, PI staining). • **Pathway Analysis:** Western blot for pERK1/2 after drug treatment. | • Monotherapy showed limited efficacy [2]. • Potent synergy with FLT3 inhibitors (gilteritinib, quizartinib); enhanced apoptosis and cell cycle arrest [2]. || **BRAF-mutant Melanoma (in vitro)** [3] | • **Dose-Response:** Cell viability assays (0.039 to 10 μ M drug range). • **Apoptosis:** Cell cycle analysis (Sub-G1 fraction quantification). • **Pathway Inhibition:** Western blot for pRSK and pERK. | • Effectively blocked

RSK phosphorylation in BRAF-inhibitor resistant cells [3]. • Combination with BRAF inhibitor (vemurafenib) synergistically induced apoptosis in resistant lines [3]. |

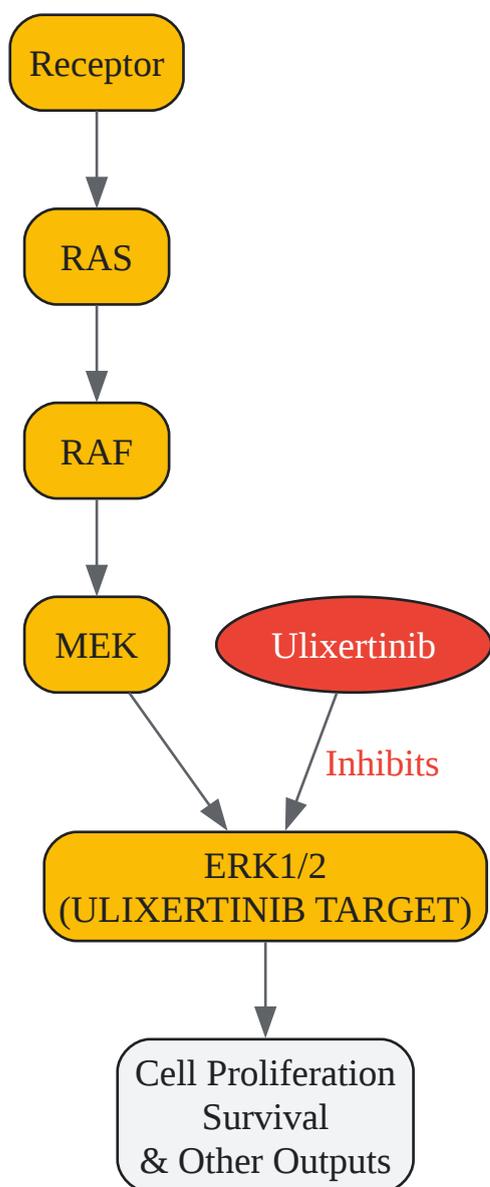
Clinical Development Status

As of the latest information, **ulixertinib** remains an investigational drug and has not yet received FDA approval [4]. It has been evaluated in several clinical trials demonstrating its potential.

- **Phase I Trial (NCT01781429):** This trial in patients with advanced solid tumors established that **ulixertinib** has an acceptable safety profile and favorable pharmacokinetics. A recommended Phase II dose of 600 mg twice daily was identified, which achieved robust target engagement with **86% ± 12% suppression of RSK1 phosphorylation** [5] [6]. Objective partial responses were observed in some patients with MAPK-altered tumors [6].
- **Ongoing and Planned Trials: Ulixertinib** is or has been under investigation in several other trials, including a Phase I/II study in pediatric patients with relapsed solid and brain tumors (NCT03155620) and a planned international Phase I/II umbrella trial for pediatric low-grade gliomas (pLGG) [1]. It is also being studied in combination with other agents, such as the CDK4/6 inhibitor palbociclib for pancreatic cancer (NCT03454035) and with hydroxychloroquine for gastrointestinal malignancies (NCT04145297, NCT05221320) [5].

Visualizing the Mechanism and Experimental Workflow

The following diagrams illustrate **Ulixertinib**'s role in the MAPK pathway and a common experimental workflow for testing its efficacy.



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Ulixertinib inhibits the terminal kinase ERK1/2 in the MAPK pathway [4] [1] [7].

A generalized preclinical workflow for evaluating **Ulixertinib**'s efficacy [3] [2] [1].

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